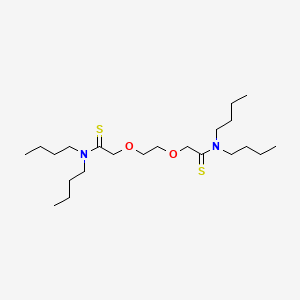
Cadmium ionophore I
説明
- Cadmium ionophore I, also known as N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi (thioamide), is a chemical species that selectively binds cadmium ions.
- It is used in solvent polymeric membranes for ion-selective electrodes.
- Empirical Formula: C22H44N2O2S2
- CAS Number: 73487-00-0
- Molecular Weight: 432.73 g/mol
Synthesis Analysis
- Information on the synthesis of Cadmium ionophore I is not readily available in the sources I have access to.
Molecular Structure Analysis
- The molecular formula indicates a complex structure with sulfur and oxygen atoms.
- The hydrophobic portion interacts with the membrane, facilitating ion transport.
Chemical Reactions Analysis
- Specific chemical reactions involving Cadmium ionophore I are not covered in the available information.
Physical And Chemical Properties Analysis
- Melting point: 34-36°C
- Storage temperature: 2-8°C
- Solubility: Insoluble in water
- Safety and hazards information is not provided in the available data.
科学的研究の応用
Ionophore-Based Sensors for Trace Determination of Cadmium
Cadmium ionophore I has been utilized in the development of ion-selective electrodes (ISEs) for the trace determination of Cadmium (II) ions. These electrodes, incorporating ion-imprinted polymers as ionophores, demonstrate effective selectivity and sensitivity in detecting cadmium ions in various samples, including water and biological matrices. They offer a reliable method for monitoring trace levels of cadmium, crucial for environmental and health-related studies (Rezvani Ivari et al., 2017).
Facilitation of Heavy Metal Ion Transfer
The role of cadmium selective ionophores like ETH1062 in facilitating the transfer of heavy metal ions across water-nitrobenzene interfaces has been explored. This research is significant for developing selective and sensitive chemical sensors for heavy metal ions, contributing to environmental monitoring and industrial process control (Wilke & Wang, 1999).
Modification of Electrodes for Cadmium Analysis
Innovative approaches involve modifying electrodes with ionophore-Nafion and bismuth for the selective analysis of cadmium(II). This method enhances the selectivity and sensitivity of the electrodes, enabling precise monitoring of trace cadmium in complex environments, crucial for environmental health and safety (Jiang et al., 2010).
Cadmium Detection in Food Samples
Cadmium ionophore I is integral in developing sensors for cadmium detection in food samples, such as rice. The use of reduced graphene oxide (RGO) to improve ionophore behaviors has shown promising results, offering a rapid, accurate, and selective method for food safety monitoring (Zhang et al., 2018).
Ionophore Influence on Electrode Selectivity and Sensitivity
Research focusing on the effect of ion exchangers, plasticizers, and molecular weight of cyanocopolymers on the selectivity and sensitivity of Cd(II) ion-selective electrodes underscores the importance of ionophores in fine-tuning sensor properties. This is crucial for developing highly selective sensors for cadmium, applicable in various fields ranging from environmental monitoring to industrial applications (Gupta & Jeanne D'Arc, 2000).
Exploration of Different Ionophores for Cadmium Sensing
Various ionophores, including calixarenes and thiacalixarenes, have been investigated for their potential in cadmium sensing. These studies contribute to the development of more efficient and selective sensors for cadmium, highlighting the versatility of cadmium ionophores in sensor technology (Morakchi et al., 2012); (Kumar & Siddhu, 2014).
将来の方向性
- Further research could explore applications of Cadmium ionophore I in environmental monitoring and medical diagnostics.
特性
IUPAC Name |
N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPVGBRWCCVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346830 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium ionophore I | |
CAS RN |
73487-00-0 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



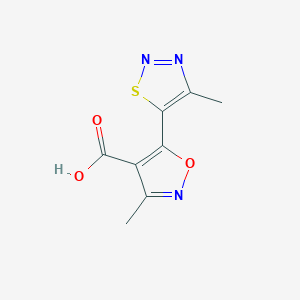
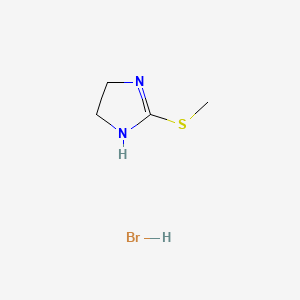


![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
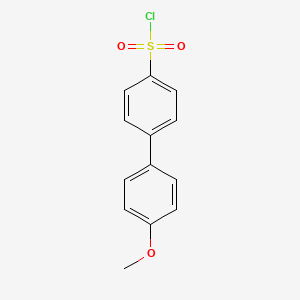
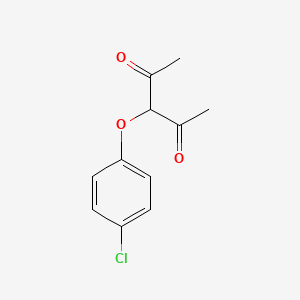
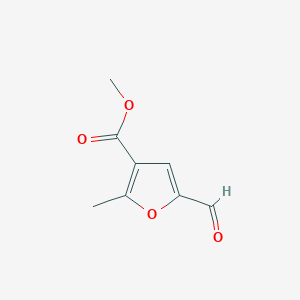
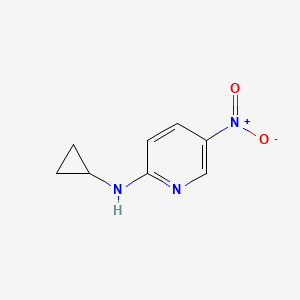
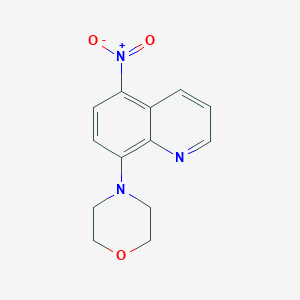
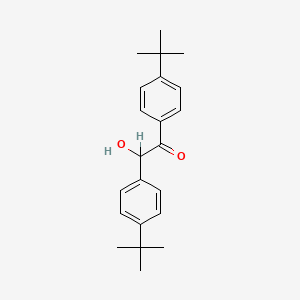
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)